Field: Biochemistry
Application: “4-bromo-N-(tert-butyl)benzamide” is used in proteomics research.
Field: Organic Chemistry
Application: “4-bromo-N-(tert-butyl)benzamide” serves as a starting material for the synthesis of more complex molecules.
Method: The synthesis involves reacting 4-bromobenzoyl chloride with tert-butylamine.
Field: Materials Science
Application: Derivatives of “4-bromo-N-(tert-butyl)-2-nitroaniline” are used as emissive materials in organic light-emitting diodes (OLEDs).
Field: Chemical Sciences
4-bromo-N-(tert-butyl)-2-nitroaniline is an organic compound with the molecular formula C₁₀H₁₃BrN₂O₂. It features a bromine atom, a tert-butyl group, and a nitro group attached to a benzene ring at the 4, 2, and 1 positions, respectively. This compound is characterized by its unique structure, which combines the reactivity of the bromine atom with the steric hindrance provided by the tert-butyl group, making it a valuable intermediate in organic synthesis and various applications in materials science and biochemistry .
There is no current information available on the specific mechanism of action of 4-bromo-N-(tert-butyl)-2-nitroaniline.
The synthesis of 4-bromo-N-(tert-butyl)-2-nitroaniline generally involves a multi-step process:
4-bromo-N-(tert-butyl)-2-nitroaniline finds applications in several fields:
Several compounds share structural similarities with 4-bromo-N-(tert-butyl)-2-nitroaniline. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
4-Bromo-2-nitroaniline | 875-51-4 | 0.94 |
5-Bromo-3-nitrobenzene-1,2-diamine | 84752-20-5 | 0.88 |
N-(tert-Butyl)-2-nitroaniline | 28458-45-9 | 0.90 |
4-Bromo-N-methyl-2-nitroaniline | 258042 | 0.91 |
5-Bromo-3-nitrophenol | Not Available | 0.87 |
The uniqueness of 4-bromo-N-(tert-butyl)-2-nitroaniline lies in its specific combination of functional groups and the steric effects imparted by the tert-butyl group, which can significantly influence its reactivity and applications compared to other similar compounds .